4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one
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Overview
Description
4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 4-position and a piperazinylsulfonyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one typically involves the condensation of a thiazole derivative with a piperazine derivative under specific reaction conditions. For example, the reaction may be carried out in the presence of a suitable solvent such as ethanol or acetic acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the thiazole ring .
Scientific Research Applications
4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-5-(piperazin-1-ylsulfonyl)thiazol-2(3H)-one include other thiazole derivatives with different substituents, such as:
- 4-Methyl-5-(piperazin-1-yl)thiazol-2(3H)-one
- 4-Methyl-5-(morpholin-1-ylsulfonyl)thiazol-2(3H)-one
- 4-Methyl-5-(piperidin-1-ylsulfonyl)thiazol-2(3H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
939758-14-2 |
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Molecular Formula |
C8H13N3O3S2 |
Molecular Weight |
263.3 g/mol |
IUPAC Name |
4-methyl-5-piperazin-1-ylsulfonyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C8H13N3O3S2/c1-6-7(15-8(12)10-6)16(13,14)11-4-2-9-3-5-11/h9H,2-5H2,1H3,(H,10,12) |
InChI Key |
GTIPEMJXYYUUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=O)N1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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